1-(But-3-yn-2-yl)pyrrolidine,trifluoroaceticacid
Description
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid (TFA) is a pyrrolidine derivative stabilized as a TFA salt. The compound features a pyrrolidine ring substituted with a but-3-yn-2-yl group (a four-carbon chain with a terminal alkyne) and a trifluoroacetate counterion. TFA salts are commonly employed to enhance solubility, facilitate purification, and improve stability of amine-containing compounds .
Properties
Molecular Formula |
C10H14F3NO2 |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
1-but-3-yn-2-ylpyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-3-8(2)9-6-4-5-7-9;3-2(4,5)1(6)7/h1,8H,4-7H2,2H3;(H,6,7) |
InChI Key |
CNCWMUWRTBHEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCCC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine
The foundational step involves introducing the but-3-yn-2-yl group to pyrrolidine via nucleophilic substitution. Propargyl bromide serves as the electrophile in this reaction, facilitated by polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Procedure :
- Pyrrolidine (1.0 equiv) is dissolved in anhydrous acetonitrile under inert atmosphere.
- Propargyl bromide (1.2–1.5 equiv) is added dropwise at 0°C.
- The mixture is refluxed for 12–18 hours, followed by neutralization with aqueous NaOH.
- Extraction with diethyl ether and column chromatography (EtOAc/hexane, 1:10) yields 1-(but-3-yn-2-yl)pyrrolidine with 41–58% isolated yield .
Key Challenges :
- Competing dimerization of propargyl bromide under basic conditions.
- Steric hindrance at the pyrrolidine nitrogen, requiring excess alkylating agent.
Trifluoroacetic Acid Association
The pyrrolidine derivative is protonated or salt-formed with trifluoroacetic acid (TFA) through two primary routes:
Method A (Direct Acid Treatment) :
- 1-(But-3-yn-2-yl)pyrrolidine is stirred with TFA (2.0 equiv) in dichloromethane at 0°C for 1 hour.
- Solvent removal under reduced pressure yields the TFA adduct as a hygroscopic solid (89–93% yield ).
Method B (In Situ Generation) :
- Using Boc-protected intermediates (e.g., tert-butyl 1-(but-3-yn-2-yl)pyrrolidine-1-carboxylate).
- Deprotection with TFA in CH₂Cl₂ (1:4 v/v) simultaneously generates the free base and TFA salt (87–91% yield ).
Advanced Functionalization Techniques
Stereoselective Synthesis
Recent advances emphasize controlling stereochemistry at the pyrrolidine C2 and C3 positions using chiral auxiliaries or asymmetric catalysis:
- Mitsunobu Reaction : Applies diethyl azodicarboxylate (DEAD) and triphenylphosphine to install hydroxyl groups with inversion of configuration, later converted to thioacetates (e.g., 68a , 73 in Scheme 21).
- Conjugated Addition : Malonate derivatives (e.g., 11a–11m ) react with enones (e.g., 10 ) under NaH/THF conditions to yield 2,3-trans-proline analogues (35–99% yield ).
Table 1: Stereochemical Outcomes in Pyrrolidine Derivatives
| Substrate | Reaction Type | Conditions | d.r. (cis:trans) | Yield (%) |
|---|---|---|---|---|
| 12a | Conjugated Addition | NaH, THF, 50°C | 1:2.5 | 71 |
| 12n | Cyclic Malonate Add | 6 M HCl reflux | 1:1 | 68 |
| 17-s1 | Tetrazole Formation | Chiral HPLC | >99% ee | 52 |
Protection-Deprotection Strategies
Boc Protection
Boc groups mitigate side reactions during alkylation:
- Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂.
- Alkylation with propargyl bromide proceeds at the free amine position.
- TFA-mediated deprotection (2–4 equiv) cleaves the Boc group, yielding the final product.
Advantages :
- Prevents N-overalkylation.
- Enables chromatographic purification of intermediates.
Benzyloxycarbonyl (Cbz) Protection
Alternative to Boc for acid-sensitive substrates:
- Benzyl chloroformate (Cbz-Cl) reacts with pyrrolidine in biphasic toluene/NaHCO₃.
- Alkylation and subsequent hydrogenolysis (Pd/C, H₂) remove the Cbz group before TFA addition.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include δ 4.25–4.40 (pyrrolidine N–CH), δ 2.75–2.90 (C≡CH), and δ 1.90–2.10 (pyrrolidine ring protons).
- HRMS : Molecular ion peak at m/z 237.22 (C₁₀H₁₄F₃NO₂⁺) confirms stoichiometry.
Industrial-Scale Considerations
Solvent Optimization
Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (ΔYield < 2% ).
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic alkylation steps, improving reproducibility:
- Residence time: 8–12 minutes.
- Productivity: 1.2 kg/day per reactor module.
Chemical Reactions Analysis
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural comparisons with analogous compounds from the evidence include:
Substituent Effects
- 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine (): Contains a phenylpropyl backbone and an amino-oxo group, favoring hydrogen bonding and chiral recognition .
- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... () : Features a benzodioxol ring and trifluoromethylphenyl urea, enhancing aromatic interactions and metabolic stability .
Molecular Formula and Mass
Physicochemical Properties
- Solubility: TFA salts generally exhibit high polarity and solubility in polar solvents like methanol, as noted in . The target compound is expected to follow this trend.
- Stability : The alkyne group in the target compound may reduce stability under acidic or oxidative conditions compared to aromatic analogs (e.g., ’s benzodioxol derivative) .
Q & A
Q. What are the optimal synthetic routes for 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid, and how can purity be ensured?
Methodological Answer:
- Multi-step synthesis : Begin with functionalization of the pyrrolidine ring via nucleophilic substitution or coupling reactions. For example, introduce the but-3-yn-2-yl group using palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) under inert conditions .
- Trifluoroacetic acid (TFA) introduction : React the pyrrolidine intermediate with TFA under controlled acidic conditions to form the salt.
- Purification : Use recrystallization (polar solvents like ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm pyrrolidine ring substitution (δ 2.5–3.5 ppm for N–CH₂; δ 70–80 ppm for CF₃ in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- HPLC : Reverse-phase chromatography (0.1% TFA in mobile phase) to assess purity and detect byproducts .
Q. Example Data :
- Molecular Formula : C₉H₁₄F₃NO₂ (derived from analogous structures) .
- Retention Time : ~8.2 min (C18 column, 30% acetonitrile) .
Advanced Research Questions
Q. How can reaction mechanisms for introducing the but-3-yn-2-yl group be experimentally validated?
Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Pd-alkyne complexes) during coupling reactions .
- Computational Modeling : DFT calculations (Gaussian 16) to map energy profiles for palladium-mediated bond formation .
Q. Case Study :
- Evidence from analogous pyridine derivatives shows that electron-deficient alkynes require higher Pd catalyst loadings (5 mol%) and elevated temperatures (80°C) .
Q. How can contradictory biological activity data for fluorinated pyrrolidines be resolved?
Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem and Reaxys to identify trends in IC₅₀ values for similar compounds (e.g., 3-(trifluoromethyl)pyrrolidines) .
- Comparative Assays : Test the compound against isogenic cell lines (wild-type vs. mutant receptors) to isolate target-specific effects .
- Structural Analogues : Synthesize and test derivatives (e.g., replacing CF₃ with CH₃) to evaluate the role of fluorination .
Q. Key Finding :
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in drug discovery?
Methodological Answer :
- Fragment-Based Screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to measure binding affinities of pyrrolidine-TFA derivatives .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data .
- In Vivo Pharmacokinetics : Administer radiolabeled compound (¹⁴C or ³H) to track absorption/distribution in rodent models .
Q. Example Protocol :
- Dose Range : 0.1–100 µM for in vitro assays; 10 mg/kg for murine studies .
- Control Compounds : Include non-fluorinated pyrrolidines and TFA-free analogues .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for palladium-catalyzed reactions?
Methodological Answer :
- Variable Screening : Test catalyst sources (Pd(OAc)₂ vs. PdCl₂), ligands (XPhos vs. SPhos), and solvents (THF vs. DMF) .
- Air Sensitivity : Ensure rigorous inert conditions (Schlenk line) to prevent Pd oxidation, which reduces catalytic activity .
- Byproduct Identification : Use LC-MS to detect homocoupling byproducts (e.g., diynes) that lower yields .
Q. Recommendation :
- Optimize ligand-to-Pd ratios (2:1) and use degassed solvents to achieve reproducible yields (70–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
